molecular formula C13H16N2O2 B4930240 N-(3,5-dimethylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

N-(3,5-dimethylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

Cat. No.: B4930240
M. Wt: 232.28 g/mol
InChI Key: JOMIUGPLGJKMNH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethanediamide backbone, and a prop-2-en-1-yl group

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-5-14-12(16)13(17)15-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMIUGPLGJKMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and prop-2-en-1-ylamine.

    Formation of Ethanediamide Backbone: The ethanediamide backbone is formed by reacting the amines with an appropriate diacid chloride, such as oxalyl chloride, under anhydrous conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The temperature is maintained at low to moderate levels (0-25°C) to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide groups to amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide: Unique due to the presence of both 3,5-dimethylphenyl and prop-2-en-1-yl groups.

    N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamine: Similar structure but with an amine group instead of an amide.

    N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.

Uniqueness

N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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